N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide

CYP3A4 type II binding pyridyl regioisomerism

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide (CAS 690217-90-4) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C23H19N3O2 and a molecular weight of 369.4 g/mol. Its structure comprises a quinoline core substituted at the 2-position with a pyridin-2-yl ring and at the carboxamide nitrogen with a 4-methoxybenzyl group.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
Cat. No. B12190389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27)
InChIKeyJRMJSHZWZKKWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide (CAS 690217-90-4) – Key Physicochemical & Structural Properties for Research Procurement


N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide (CAS 690217-90-4) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C23H19N3O2 and a molecular weight of 369.4 g/mol . Its structure comprises a quinoline core substituted at the 2-position with a pyridin-2-yl ring and at the carboxamide nitrogen with a 4-methoxybenzyl group . The compound belongs to a class of pyridinyl quinoline-4-carboxamides investigated for their capacity to coordinate heme-iron in cytochrome P450 enzymes (type II binding) and for their potential as kinase or protein–protein interaction inhibitors [1][2]. Unlike many in-class analogs, this compound incorporates a 2-pyridyl (rather than 3- or 4-pyridyl) substituent, which alters both its metal-coordination geometry and its electronic distribution—features that can translate into differential target binding and metabolic stability [1].

Why Generic Substitution Fails for N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide – Critical Structure–Activity Relationship (SAR) Considerations


Quinoline-4-carboxamides are not functionally interchangeable. The position of the nitrogen atom on the pendant pyridine ring (2-pyridyl vs. 3- or 4-pyridyl) dictates whether the compound acts as a type I or type II ligand for cytochrome P450 enzymes, with type II binders showing up to 1,200-fold differences in binding affinity relative to type I counterparts [1]. Additionally, the nature of the amide substituent (benzylamine-type –CH2–NH– linker in the target compound vs. aniline-type –NH– linker in analogs) alters both the conformational flexibility and the hydrogen-bonding capacity of the molecule, which can affect target engagement and metabolic susceptibility [2]. The 4-methoxy substituent on the benzyl ring further modulates electron density and lipophilicity (clogP ≈ 4.24), influencing membrane permeability and off-target binding relative to unsubstituted or halogenated analogs . These three structural variables—pyridyl regioisomerism, linker type, and aryl substitution—collectively preclude simple substitution of one quinoline-4-carboxamide for another without quantitative verification of the relevant biological or physicochemical endpoint.

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


CYP3A4 Binding Mode: 2-Pyridyl Regioisomer Confers Type II Ligand Behavior vs. Type I 3-Pyridyl Analog

In pyridinyl quinoline-4-carboxamide series, the position of the pyridine nitrogen determines type I vs. type II binding to CYP3A4 heme-iron. The 2-pyridyl isomer (as in the target compound) positions the nitrogen for direct heme coordination (type II binding), whereas the 3-pyridyl isomer cannot adopt this geometry and exhibits type I binding [1]. Across a panel of quinoline-4-carboxamide analogs, type II binders showed intrinsic clearance rates 2- to 12-fold higher than their type I counterparts for N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation pathways [2]. Although direct experimental data for the target compound are absent from the published literature, its 2-pyridyl configuration predicts type II behavior, distinguishing it fundamentally from 3-pyridyl analogs in both CYP binding affinity and metabolic fate.

CYP3A4 type II binding pyridyl regioisomerism metabolic stability

CYP3A4 Binding Affinity: 4-Pyridyl Analog with Aniline Linker Shows Ki = 540 nM, Providing a Quantitative Baseline

A close structural analog—N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL2152014)—differs from the target compound in two features: it bears a 4-pyridyl (vs. 2-pyridyl) group and an aniline-type –NH– linker (vs. the benzylamine-type –CH2–NH– linker). This analog inhibits recombinant CYP3A4 with a Ki of 540 nM [1]. The target compound's 2-pyridyl orientation and flexible benzylamine linker are both expected to alter the distance and angle of the nitrogen lone pair relative to the heme iron, likely producing a different Ki value. No direct Ki measurement has been reported for the target compound.

CYP3A4 binding affinity SAR drug metabolism

Amyloid-Beta Precursor Protein Binding: Furanyl Analog Shows IC50 = 20.3 µM, Demonstrating Linker- and Heterocycle-Dependent Activity

The compound 2-(2-furanyl)-N-[(4-methoxyphenyl)methyl]-4-quinolinecarboxamide (BDBM65777), which shares the identical benzylamine linker and 4-methoxybenzyl substituent with the target compound but replaces the 2-pyridyl with a 2-furanyl group, shows an IC50 of 20,300 nM against amyloid-beta A4 precursor protein-binding family A member 1 (APBA1) [1]. Replacement of the furanyl oxygen with the pyridyl nitrogen (target compound) introduces a hydrogen-bond acceptor and alters aromatic π-stacking, both of which can modulate potency at this target. No APBA1 data are available for the target compound itself.

APBA1 amyloid-beta quinoline carboxamide neurodegeneration

Physicochemical Differentiation: Calculated logP = 4.24 vs. 4-Pyridyl Isomer, and Hydrogen-Bond Donor Capacity via Benzylamine Linker

The target compound has a calculated logP of 4.24, consistent with the value reported for its regioisomer N-[(4-methoxyphenyl)methyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 930401-23-3) . While the two regioisomers share the same molecular formula and similar logP, the 2-pyridyl group in the target compound positions the nitrogen lone pair for intramolecular interactions and metal chelation that the 4-pyridyl isomer cannot achieve. Furthermore, the benzylamine (–CH2–NH–) linker in the target compound provides one hydrogen-bond donor (N–H) and retains conformational degrees of freedom, whereas the aniline (–NH–) linker in N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-34-3) restricts rotation and alters the presentation of the methoxyphenyl ring . These differences influence solubility, permeability, and target-binding pose without altering the bulk lipophilicity.

lipophilicity logP hydrogen bonding permeability physicochemical properties

Best Research & Industrial Application Scenarios for N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide Based on Quantitative Evidence


CYP450 Metabolism & Drug–Drug Interaction Profiling: Type II Binding Probe

The compound's 2-pyridyl configuration positions it as a predicted type II CYP3A4 ligand. Researchers investigating the relationship between type II heme coordination and metabolic instability can use this compound alongside its 3-pyridyl (type I) and 4-pyridyl (type II, different geometry) analogs to systematically dissect how pyridyl regioisomerism affects intrinsic clearance [1]. The established 2- to 12-fold clearance difference between type II and type I QCA analogs provides a quantitative framework for these comparative metabolism experiments .

Medicinal Chemistry SAR Expansion: 2-Heterocycle Replacement for APBA1Target Engagement

The furanyl analog (BDBM65777) demonstrates that the 4-methoxybenzyl quinoline-4-carboxamide scaffold engages APBA1 with an IC50 of 20.3 µM [1]. Replacing the furanyl with a 2-pyridyl group (target compound) introduces a hydrogen-bond acceptor and alters electronic properties. Medicinal chemists optimizing APBA1-directed probes for Alzheimer's disease research can use the target compound as a key SAR intermediate to evaluate the impact of heterocycle substitution on potency and selectivity.

Antimitotic Target Validation: Ndc80–Microtubule Interaction Inhibition

Quinoline-4-carboxamide derivatives, including 2-pyridyl-substituted variants, have been claimed as inhibitors of the Ndc80 kinetochore subcomplex–microtubule interaction, a validated target for cancer therapy [1]. The target compound's 2-pyridyl and 4-methoxybenzyl substituents map onto the generalized pharmacophore described in EP 4089077 A1. Cell biologists studying chromosome segregation and mitotic checkpoint disruption can employ this compound as a tool for chemical genetic interrogation of Ndc80 function, particularly in drug-resistant cancer models.

Computational Chemistry & Docking Studies: Metal-Coordination Pharmacophore Modeling

The 2-pyridyl nitrogen and quinoline core of the target compound constitute a bidentate metal-coordination motif relevant to heme-iron and other metalloenzyme targets. Computational chemists can use this compound's experimental logP (4.24) and defined hydrogen-bond donor/acceptor profile [1] as input parameters for molecular docking and QSAR model development. Its benzylamine linker provides a conformational degree of freedom absent in aniline-linked analogs, enabling flexible-ligand docking studies that explore induced-fit binding modes at CYP enzymes and other metalloprotein active sites.

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